5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
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Description
5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research by Bayrak et al. (2009) explores the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study provides a foundation for understanding the antimicrobial potential of compounds synthesized through similar processes, suggesting a potential application area for 5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in the development of new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Structural Analysis
A study by Huang and Zhou (2011) on the synthesis of 4,5-bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, involving a compound with a fluorophenyl group similar to the one in the target compound, discusses the structural and crystal analysis of synthesized compounds. This research provides insights into the structural characteristics and potential applications of fluorophenyl-containing compounds in material science and pharmaceuticals (Huang & Zhou, 2011).
Novel Synthetic Pathways
Wittmann et al. (2006) describe a novel synthetic pathway leading to 4-fluoropyridines, showcasing a method that could be relevant for synthesizing compounds with similar structures to the target chemical. This research illustrates the versatility and adaptability of fluorinated compounds in chemical synthesis and their potential applications in designing new molecules (Wittmann et al., 2006).
Receptor Mechanisms and Drug Development
Another area of application is in the study of receptor mechanisms and the development of drugs targeting these receptors. For example, research on orexin-1 receptor mechanisms by Piccoli et al. (2012) evaluates compounds for their potential in treating binge eating. While not directly related to the target compound, this study demonstrates the broader application of similar compounds in understanding and targeting specific receptor pathways for therapeutic purposes (Piccoli et al., 2012).
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-8-6-17(7-9-18)16-30-22-15-25-20(14-21(22)28)23(29)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKEQPDHNKPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.